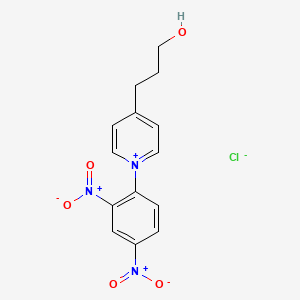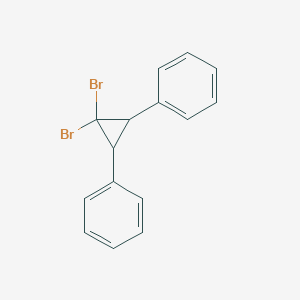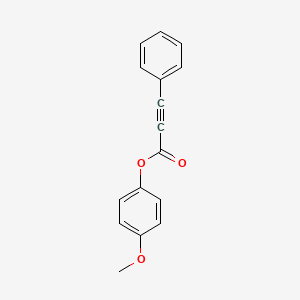
Methyl 4-(acetyloxy)-3-methylbut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acetyloxy)-3-methylbut-3-enoate is an organic compound with the molecular formula C8H12O4 It is characterized by the presence of an ester group and an acetyloxy group attached to a butenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(acetyloxy)-3-methylbut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-methylbut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the acetylation of methyl 4-hydroxy-3-methylbut-3-enoate using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(acetyloxy)-3-methylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
Methyl 4-(acetyloxy)-3-methylbut-3-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 4-(acetyloxy)-3-methylbut-3-enoate involves its interaction with specific molecular targets. The ester and acetyloxy groups can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxy-3-methylbut-3-enoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Methyl 4-(methoxy)-3-methylbut-3-enoate: Contains a methoxy group instead of an acetyloxy group, resulting in different chemical properties.
Uniqueness
Methyl 4-(acetyloxy)-3-methylbut-3-enoate is unique due to the presence of both ester and acetyloxy groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
| 95411-48-6 | |
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(4-8(10)11-3)5-12-7(2)9/h5H,4H2,1-3H3 |
Clé InChI |
XKFLIASVDWIBFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=COC(=O)C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)




![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
